molecular formula C18H19Cl3N2O B11947477 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide

Cat. No.: B11947477
M. Wt: 385.7 g/mol
InChI Key: YXPVWTFKXWIEIU-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide is a complex organic compound with a unique structure that includes phenyl, trichloro, and dimethyl-phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide typically involves multiple steps:

    Formation of the Phenylacetamide Backbone: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic or basic conditions to form phenylacetamide.

    Introduction of the Trichloro Group: The trichloro group can be introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus trichloride.

    Attachment of the Dimethyl-Phenylamino Group: This step involves the reaction of the intermediate with 2,5-dimethyl-aniline under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethyl-phenylamino groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the trichloro group, converting it to a less chlorinated form using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of partially or fully dechlorinated products.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can participate in electrophilic interactions, while the phenyl and dimethyl-phenylamino groups can engage in hydrophobic and π-π interactions. These interactions can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N-(2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl)-acetamide
  • 2-Phenyl-N-(2,2,2-trichloro-1-(3,5-dimethyl-phenylamino)-ethyl)-acetamide

Uniqueness

The unique combination of the phenyl, trichloro, and dimethyl-phenylamino groups in 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific positioning of the dimethyl groups.

Properties

Molecular Formula

C18H19Cl3N2O

Molecular Weight

385.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]acetamide

InChI

InChI=1S/C18H19Cl3N2O/c1-12-8-9-13(2)15(10-12)22-17(18(19,20)21)23-16(24)11-14-6-4-3-5-7-14/h3-10,17,22H,11H2,1-2H3,(H,23,24)

InChI Key

YXPVWTFKXWIEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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